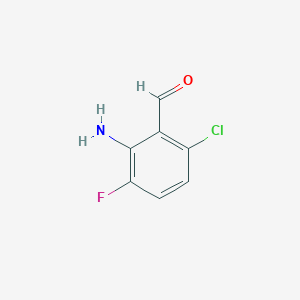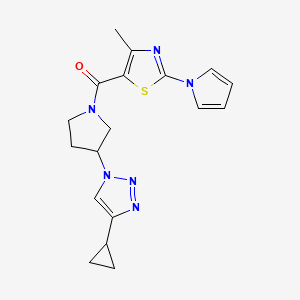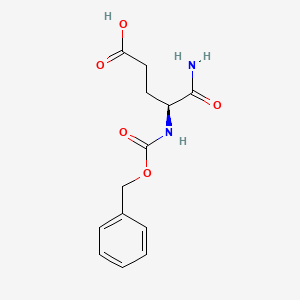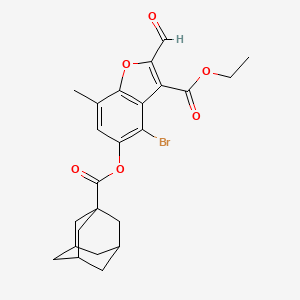![molecular formula C10H10N2O2S B2984795 5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione CAS No. 34243-10-2](/img/structure/B2984795.png)
5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione” is a chemical compound with the molecular formula C10H10N2O2S . It has a molecular weight of 222.27 g/mol . The compound is also known by other names such as “5-[(4-methylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione” and “5-[(p-Tolyloxy)methyl]-1,3,4-oxadiazole-2(3H)-thione” among others .
Molecular Structure Analysis
The molecular structure of “5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione” includes a 1,3,4-oxadiazole ring attached to a p-tolyl group via an oxygen atom . The InChI string for the compound is InChI=1S/C10H10N2O2S/c1-7-2-4-8(5-3-7)13-6-9-11-12-10(15)14-9/h2-5H,6H2,1H3,(H,12,15) . The compound has a topological polar surface area of 74.9 Ų and a complexity of 273 .
Physical And Chemical Properties Analysis
The compound “5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione” has a molecular weight of 222.27 g/mol . It has a XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It also has three rotatable bonds . The exact mass and monoisotopic mass of the compound are both 222.04629874 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of 1,3,4-oxadiazole-2-thione derivatives, including 5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione, involve a series of chemical reactions starting from aromatic acids. These compounds have shown potent bioactivities in various studies. The characterization techniques include 1H NMR, IR, and MS, confirming the successful synthesis of novel compounds (Xiang Jian-nan, 2009).
Antifungal and Antibacterial Applications
Several studies have demonstrated the antifungal and antibacterial efficacy of 1,3,4-oxadiazole derivatives. For instance, derivatives synthesized using green chemistry tools exhibited promising antifungal activity against human pathogenic fungal strains such as Candida albicans and Cryptococcus neoformans. Molecular docking studies have shown these compounds bind effectively at the active site of fungal enzymes, suggesting their potential as antifungal drugs (Urja D. Nimbalkar et al., 2016). Additionally, the antimicrobial and anti-proliferative activities of 1,3,4-oxadiazole N-Mannich bases against pathogenic bacteria and various cancer cell lines have been highlighted, with some derivatives showing broad-spectrum antibacterial activities and potent anti-proliferative activity (L. H. Al-Wahaibi et al., 2021).
Corrosion Inhibition
Oxadiazole derivatives have also been identified as effective corrosion inhibitors for metals in acidic environments. These compounds exhibit high inhibition efficiency, attributed to their ability to form a protective layer on the metal surface, reducing corrosion. Studies involving electrochemical techniques and surface analysis have provided insights into their mechanism of action and potential industrial applications (Vikas Kalia et al., 2020).
Anticancer Activity
The anticancer potential of 1,3,4-oxadiazole derivatives has been explored in various studies, with some compounds displaying significant activity against cancer cell lines. These findings suggest the utility of oxadiazole derivatives in the development of new anticancer therapies. The synthesis of these derivatives from carboxylic acids and chiral amino acid esters, followed by in vitro evaluation against cancer, highlights their promise in cancer research (C. Feng et al., 2010).
Zukünftige Richtungen
The future directions for “5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione” and similar compounds could involve further exploration of their anticancer potential . This could include more detailed studies on their mechanisms of action, as well as the development of novel 1,3,4-oxadiazole-based drugs with high cytotoxicity towards malignant cells .
Wirkmechanismus
Target of Action
The primary targets of 5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione are various enzymes and proteins that contribute to cell proliferation . These include thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes and proteins play crucial roles in DNA synthesis, gene expression, DNA topology, telomere length maintenance, and nucleotide metabolism, respectively .
Mode of Action
5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes and proteins, leading to changes in cellular processes such as DNA synthesis, gene expression, DNA topology, telomere length maintenance, and nucleotide metabolism .
Biochemical Pathways
The inhibition of these enzymes and proteins affects multiple biochemical pathways. For instance, the inhibition of thymidylate synthase disrupts the synthesis of thymidine monophosphate, a critical component of DNA . Similarly, the inhibition of HDAC alters gene expression, the inhibition of topoisomerase II affects DNA topology, the inhibition of telomerase impacts telomere length maintenance, and the inhibition of thymidine phosphorylase disrupts nucleotide metabolism .
Pharmacokinetics
The compound’s molecular weight of 22226 suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .
Result of Action
The result of the action of 5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione is the induction of apoptosis, or programmed cell death . By inhibiting the activity of enzymes and proteins essential for cell proliferation, the compound disrupts normal cellular processes, leading to cell death .
Eigenschaften
IUPAC Name |
5-[(4-methylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-7-2-4-8(5-3-7)13-6-9-11-12-10(15)14-9/h2-5H,6H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDXNGYZLGKZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(4-Cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2984719.png)
![2-[(4-Methoxyphenyl)methoxy]isoindole-1,3-dione](/img/structure/B2984720.png)






![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2984731.png)
